molecular formula C21H22N4O4 B2860746 (4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1185118-52-8

(4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2860746
CAS No.: 1185118-52-8
M. Wt: 394.431
InChI Key: MUPWEBWVGKRMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone” (hereafter referred to as Compound A) is a hybrid heterocyclic molecule featuring a pyrazole core linked to a piperazine moiety via a methanone bridge. The pyrazole ring is substituted with a 3-methoxyphenyl group at position 3 and a methyl group at position 1, while the piperazine is functionalized with a furan-2-carbonyl group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

The furan-2-carbonyl group on piperazine introduces rigidity and planar characteristics, which may influence interactions with hydrophobic pockets in target proteins . While direct biological data for Compound A is absent in the provided evidence, structurally analogous compounds (e.g., pyrazole-piperazine hybrids) have demonstrated antimicrobial and PARP-1 inhibitory activities, suggesting plausible therapeutic applications .

Properties

IUPAC Name

furan-2-yl-[4-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-23-18(14-17(22-23)15-5-3-6-16(13-15)28-2)20(26)24-8-10-25(11-9-24)21(27)19-7-4-12-29-19/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPWEBWVGKRMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone, also referred to by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a furan-2-carbonyl group and a pyrazole moiety, which is further substituted by a methoxyphenyl group. Its molecular formula is C18H21N3O4C_{18}H_{21}N_{3}O_{4}, with a molecular weight of approximately 343.38 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and furan moieties exhibit antimicrobial properties. For instance, similar derivatives have shown antifungal activity against strains such as Geotrichum candidum and Aspergillus niger, with inhibition zones ranging from 12 to 16 mm . The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

Alpha-Amylase Inhibition

The compound's design suggests potential for alpha-amylase inhibition, which is crucial for managing diabetes. Preliminary studies on related compounds have demonstrated significant inhibition, with IC50 values indicating effectiveness superior to acarbose, a standard treatment . This suggests that this compound may similarly exhibit hypoglycemic effects.

Anticancer Properties

Compounds with similar structural features have been evaluated for anticancer activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation across various human cancer lines . The presence of the methoxyphenyl group may enhance the compound's interaction with cancer cell targets, potentially leading to apoptosis.

Case Study 1: Pyrazole Derivatives

A study highlighted the synthesis and biological evaluation of hybrid pyrazole-tetrazole compounds, noting their ability to inhibit alpha-amylase significantly more than acarbose . This reinforces the hypothesis that pyrazole-containing compounds can be effective in metabolic disorders.

Case Study 2: Antifungal Activity

Research on other furan-containing compounds demonstrated their effectiveness against fungal pathogens, suggesting that the incorporation of furan in our compound could confer similar antifungal properties .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeResult/IC50 ValueReference
AntimicrobialPyrazole derivativesInhibition zones: 12–16 mm
Alpha-Amylase InhibitionRelated compoundsIC50: 0.134 mg/mL
AnticancerThiazole derivativesSignificant inhibition

Comparison with Similar Compounds

Structural Features

Compound A shares structural motifs with several pyrazole- and piperazine-based derivatives (Table 1). Key differences include:

  • Substituents on the pyrazole ring: Compound A vs. : The latter features a 4-chlorophenyl group instead of 3-methoxyphenyl. Chlorine’s electron-withdrawing nature may reduce metabolic stability compared to methoxy’s electron-donating effects . Compound A vs.
  • Piperazine functionalization :
    • Compound A ’s furan-2-carbonyl group contrasts with the 4-methylsulfonyl group in . Sulfonyl groups improve solubility but may reduce membrane permeability compared to furan’s lipophilic character .

Table 1: Structural Comparison of Key Analogues

Compound Pyrazole Substituents Piperazine Substituent Core Structure
Compound A 3-(3-methoxyphenyl), 1-methyl Furan-2-carbonyl Pyrazole
3-(4-chlorophenyl), 5-methyl 4-Methylsulfonyl Pyrazole
3-methyl, 1-(2-methylphenyl) Furan-2-carbonyl Thieno[2,3-c]pyrazole
3-(furan-2-yl), benzo[d][1,3]dioxol-5-yl Phenyl methanone Pyrazoline (dihydro)
Physicochemical Properties
  • Lipophilicity (LogP) :
    The 3-methoxyphenyl group in Compound A likely increases LogP compared to ’s chlorophenyl derivative. Furan-2-carbonyl may further elevate lipophilicity, enhancing blood-brain barrier penetration .

  • Thermal Stability :
    Pyrazoline derivatives in exhibited melting points of 152–186°C. Compound A ’s fully aromatic pyrazole core may increase thermal stability beyond these values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.